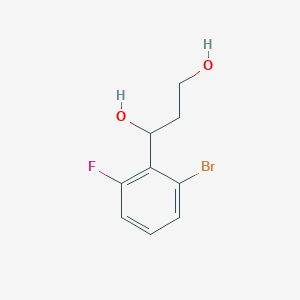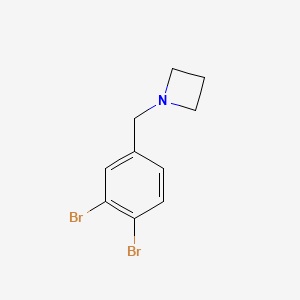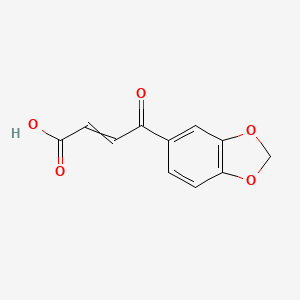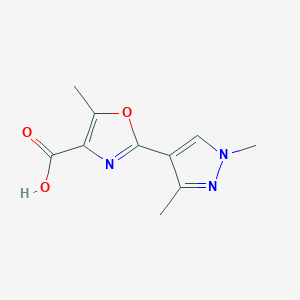
(S)-1-(2-Bromo-6-fluorophenyl)-1,3-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2-Bromo-6-fluorophenyl)-1,3-propanediol is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a propanediol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Bromo-6-fluorophenyl)-1,3-propanediol typically involves the following steps:
Bromination and Fluorination: The starting material, phenyl ring, undergoes bromination and fluorination to introduce bromine and fluorine atoms at specific positions.
Propanediol Addition: The brominated and fluorinated phenyl compound is then reacted with propanediol under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to facilitate the desired chemical transformations.
Purification: Employing purification techniques such as distillation or crystallization to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2-Bromo-6-fluorophenyl)-1,3-propanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
(S)-1-(2-Bromo-6-fluorophenyl)-1,3-propanediol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-(2-Bromo-6-fluorophenyl)-1,3-propanediol involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms may play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. The propanediol moiety can influence the compound’s solubility and overall chemical behavior.
Comparación Con Compuestos Similares
Similar Compounds
(2-Bromo-6-fluorophenyl)methanol: Shares the bromine and fluorine substitution pattern but differs in the presence of a methanol group instead of propanediol.
2-Bromo-6-fluorophenylboronic acid: Contains a boronic acid group, making it useful in different chemical reactions and applications.
Propiedades
Fórmula molecular |
C9H10BrFO2 |
|---|---|
Peso molecular |
249.08 g/mol |
Nombre IUPAC |
1-(2-bromo-6-fluorophenyl)propane-1,3-diol |
InChI |
InChI=1S/C9H10BrFO2/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8,12-13H,4-5H2 |
Clave InChI |
AXCRZDXFPDOOJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)C(CCO)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B15335028.png)

![2-Amino-3-chloro-6-[(trimethylsilyl)ethynyl]phenol](/img/structure/B15335039.png)

![6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B15335052.png)
![2-Oxo-1,2-dihydro-[3,4'-bipyridine]-6-carboxylic acid](/img/structure/B15335057.png)

![2-[3-(Trifluoromethoxy)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B15335066.png)


